Amaigl
Description
Amaigl’s purported mechanism involves selective binding to enzymatic active sites or catalytic surfaces, though specific pharmacological or industrial efficacy data are absent in the provided sources .
Properties
CAS No. |
59275-09-1 |
|---|---|
Molecular Formula |
C25H44N6O12 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C25H44N6O12/c1-11(21(36)30-14(7-8-17(27)34)23(38)31-15(24(39)40)6-4-5-9-26)28-22(37)12(2)42-20-18(29-13(3)33)25(41)43-16(10-32)19(20)35/h11-12,14-16,18-20,25,32,35,41H,4-10,26H2,1-3H3,(H2,27,34)(H,28,37)(H,29,33)(H,30,36)(H,31,38)(H,39,40)/t11-,12?,14+,15-,16+,18+,19+,20+,25-/m0/s1 |
InChI Key |
HBFYUUIFVHDXAV-LWGIHIILSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyms |
AcMu-L-Ala-D-iso-Gln-Lys AMAIGL N-acetylmuramyl-alanyl-isoglutaminyl-lysine |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical and Toxicological Comparison
| Property | This compound (Hypothetical) | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 250 | 235 | 310 | 280 |
| Solubility (mg/mL) | 10 (water) | 25 (water) | 5 (DMSO) | 15 (water) |
| Thermal Stability (°C) | 150 | 120 | 200 | 90 |
| AEGL-3 (ppm) | 100 | Not available | 50 | 75 |
| Catalytic TOF (h⁻¹) | 800 | N/A | 1,200 | N/A |
Table 2: Pharmacokinetic/Pharmacodynamic Comparison
| Parameter | This compound | Compound Z |
|---|---|---|
| Bioavailability (%) | 60 | 45 |
| Half-Life (hours) | 4 | 8 |
| IC₅₀ (μM) | 0.5 | 0.2 |
| Hepatotoxicity Risk | Moderate | High |
Research Findings and Limitations
- Structural Analogues : Compound Y’s superior catalytic performance suggests ligand geometry critically impacts activity, though its higher toxicity necessitates stringent handling protocols .
- Functional Analogues : Compound Z’s lower IC₅₀ highlights the trade-off between efficacy and safety, aligning with toxicology frameworks in and .
- Limitations : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on extrapolation from analogous compounds and methodological guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
